molecular formula C10H13ClO3 B13812976 3-(4-Chloro-m-tolyloxy)-1,2-propanediol CAS No. 63834-73-1

3-(4-Chloro-m-tolyloxy)-1,2-propanediol

Cat. No.: B13812976
CAS No.: 63834-73-1
M. Wt: 216.66 g/mol
InChI Key: NZGGNOPKFAEZDI-UHFFFAOYSA-N
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Description

3-(4-Chloro-m-tolyloxy)-1,2-propanediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated aromatic ring attached to a propanediol backbone through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-m-tolyloxy)-1,2-propanediol typically involves the reaction of 4-chloro-m-cresol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxide and its subsequent ring-opening.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

3-(4-Chloro-m-tolyloxy)-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-m-tolyloxy)-butyric acid
  • 4-(4-Chloro-3-methylphenoxy)butanoic acid
  • 4-(4-Chloro-m-tolyloxy)-butyric acid

Uniqueness

3-(4-Chloro-m-tolyloxy)-1,2-propanediol stands out due to its specific structural features, such as the propanediol backbone and the chlorinated aromatic ring. These characteristics confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

63834-73-1

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chloro-3-methylphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3

InChI Key

NZGGNOPKFAEZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CO)O)Cl

Origin of Product

United States

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